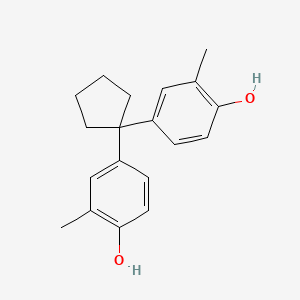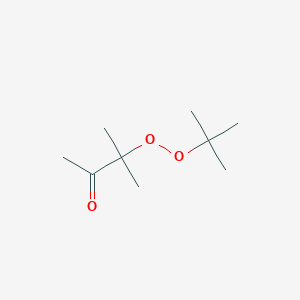
3-(tert-Butylperoxy)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butylperoxy)-3-methylbutan-2-one: is an organic peroxide compound widely used as a radical initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating various chemical processes, particularly in the production of polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylperoxy)-3-methylbutan-2-one typically involves the reaction of tert-butyl hydroperoxide with 3-methyl-2-butanone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow reactors to ensure consistent quality and yield. The use of plate exchangers with high heat exchange capacity is common to control the exothermic nature of the reaction and prevent thermal runaway .
Análisis De Reacciones Químicas
Types of Reactions: 3-(tert-Butylperoxy)-3-methylbutan-2-one primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical processes, including:
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: tert-Butyl alcohol, acetone, and carbon dioxide.
Reduction: tert-Butyl alcohol and other hydrocarbons.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Chemistry: 3-(tert-Butylperoxy)-3-methylbutan-2-one is extensively used as a radical initiator in the polymerization of monomers such as styrene and ethylene. It is also used in the synthesis of various organic compounds through radical-mediated reactions .
Biology: In biological research, this compound is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate oxidative stress and its impact on cellular processes .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a curing agent in the manufacture of rubber and plastics .
Mecanismo De Acción
The primary mechanism of action of 3-(tert-Butylperoxy)-3-methylbutan-2-one involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in other molecules. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- tert-Butyl (2-ethylhexyl) monoperoxy carbonate
Comparison:
- tert-Butyl peroxybenzoate is similar in its use as a radical initiator but has different decomposition products, including benzoic acid and benzene .
- Di-tert-butyl peroxide is another commonly used peroxide with a simpler structure and different thermal stability characteristics .
- tert-Butyl (2-ethylhexyl) monoperoxy carbonate is used in similar applications but has different thermal decomposition behavior and safety considerations .
Uniqueness: 3-(tert-Butylperoxy)-3-methylbutan-2-one is unique due to its specific decomposition pathway and the types of radicals it generates, making it particularly useful in certain polymerization processes and industrial applications .
Propiedades
Número CAS |
38860-37-6 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-tert-butylperoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C9H18O3/c1-7(10)9(5,6)12-11-8(2,3)4/h1-6H3 |
Clave InChI |
XDUCBSOWPRQIHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


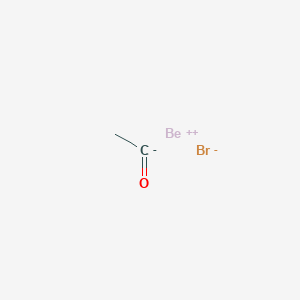
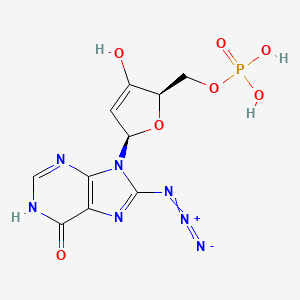
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

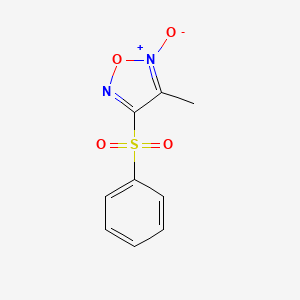

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
